![molecular formula C12H7BrN2O3 B15281366 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the family of benzoindoles This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to the benzoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzoindole precursor, followed by bromination and methylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides or hydroxyl derivatives.
Substitution: Various substituted benzoindole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties, particularly against drug-resistant bacteria.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to induce the over-production of reactive oxygen species (ROS) in bacterial cells, leading to cell membrane damage and inhibition of biofilm formation . In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
6-nitrobenzo[cd]indole-2(1H)-ketone: Exhibits similar antimicrobial properties.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Known for their anticancer activity.
Uniqueness
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for further functionalization. Additionally, the combination of nitro and methyl groups contributes to its distinct chemical and biological properties.
特性
分子式 |
C12H7BrN2O3 |
|---|---|
分子量 |
307.10 g/mol |
IUPAC名 |
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H7BrN2O3/c1-14-10-3-2-9(15(17)18)7-4-6(13)5-8(11(7)10)12(14)16/h2-5H,1H3 |
InChIキー |
CFTDZDDAHCKBGD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C3C(=CC(=CC3=C(C=C2)[N+](=O)[O-])Br)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


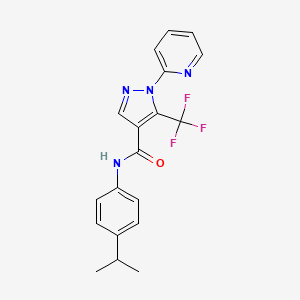
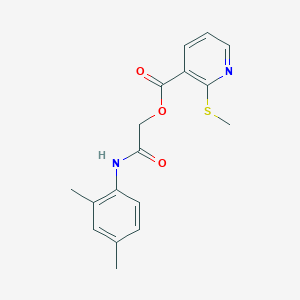
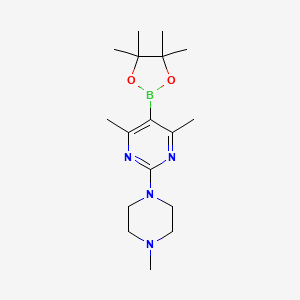
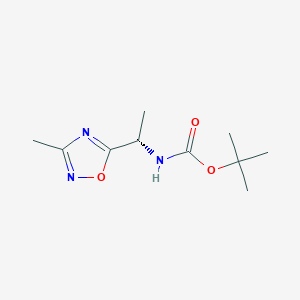
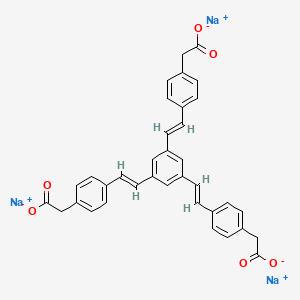



![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281332.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B15281340.png)
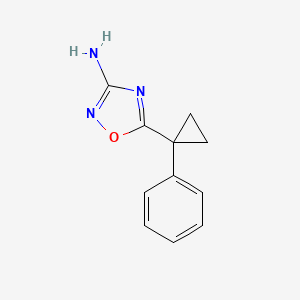
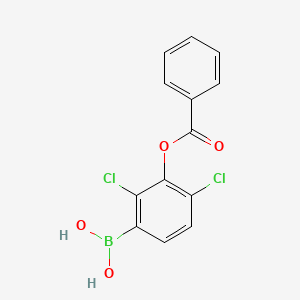
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
